molecular formula C15H16N2O3 B12888880 Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate CAS No. 61544-59-0

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate

Cat. No.: B12888880
CAS No.: 61544-59-0
M. Wt: 272.30 g/mol
InChI Key: UHMFMJFUFFYEPF-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate is a structurally complex benzoate ester featuring three distinct substituents: an acetamido group (-NHCOCH₃) at position 3, a methyl group (-CH₃) at position 4, and a 1H-pyrrole ring at position 4. This combination of functional groups confers unique physicochemical and biological properties, distinguishing it from simpler benzoate derivatives.

Properties

CAS No.

61544-59-0

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 3-acetamido-4-methyl-5-pyrrol-1-ylbenzoate

InChI

InChI=1S/C15H16N2O3/c1-10-13(16-11(2)18)8-12(15(19)20-3)9-14(10)17-6-4-5-7-17/h4-9H,1-3H3,(H,16,18)

InChI Key

UHMFMJFUFFYEPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N2C=CC=C2)C(=O)OC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate typically involves the acylation of 3-amino-4-methyl-5-(1H-pyrrol-1-yl)benzoic acid with acetic anhydride, followed by esterification with methanol under acidic conditions . The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the pyrrole moiety.

Scientific Research Applications

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate is a compound of increasing interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, cosmetic formulation, and materials science.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Its structure suggests that it may interact with biological targets, making it a candidate for drug development. Some studies have focused on its potential as an anti-inflammatory agent or as part of a larger molecule in drug design.

Case Study: Anti-inflammatory Properties

Research conducted by various pharmaceutical companies has indicated that derivatives of this compound exhibit anti-inflammatory activity. The presence of the pyrrole ring is thought to enhance binding affinity to specific receptors involved in inflammatory pathways, although detailed mechanistic studies are still ongoing.

Cosmetic Formulation

The compound is also relevant in the field of cosmetic science. Its ability to penetrate skin layers makes it a candidate for use in topical formulations, particularly for moisturizing and anti-aging products.

Case Study: Skin Bioavailability

A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing skin bioavailability for cosmetic ingredients. The study utilized this compound in formulations and employed techniques such as tape stripping to measure drug concentration in skin layers post-application . This approach provides insights into the efficacy and safety of topical formulations.

Materials Science

In materials science, this compound can be used as a building block for synthesizing polymers or other materials with specific properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. For instance, studies have shown that polymers containing this compound exhibit improved resistance to degradation under environmental stressors, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signal transduction and metabolic processes .

Comparison with Similar Compounds

Methyl 2,4-dihydroxy-3,6-dimethyl benzoate (Compound 1) and Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5)

These compounds (from ) share the benzoate core but differ in substituents. Compound 1 has hydroxyl (-OH) groups at positions 2 and 4, with methyl groups at positions 3 and 5. Compound 5 lacks the 3-methyl group. In contrast, the target compound replaces hydroxyls with an acetamido group and a pyrrole ring, significantly altering polarity and hydrogen-bonding capacity.

Commercial Benzoate Esters ()

Simple esters like methyl benzoate, ethyl benzoate, and benzyl benzoate lack the acetamido and pyrrole substituents. For example:

  • Methyl benzoate : A natural fumigant with insecticidal activity (LC₅₀ = 0.1 µL/L air for Plodia interpunctella) .
  • Benzyl benzoate : Used in pharmaceuticals for its antiparasitic properties and mild odor .
  • Hexyl benzoate : Valued in cosmetics for its woody-balsamic odor .

The target compound’s acetamido group may increase solubility in polar solvents compared to these alkyl esters, while the pyrrole ring could impart unique binding affinities in biological systems.

Physicochemical Properties

  • Stability : The electron-withdrawing acetamido group may reduce ester hydrolysis rates compared to hydroxylated analogs (e.g., Compounds 1 and 5) .
  • Odor : Unlike methyl benzoate (cananga-like) or benzyl benzoate (almond-like) , the pyrrole substituent might introduce a more complex aroma profile, though this remains speculative.

Data Tables

Table 1. Structural and Functional Comparison of Benzoate Derivatives

Compound Name Substituents (Positions) Key Properties/Applications Reference
Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate 3: -NHCOCH₃; 4: -CH₃; 5: pyrrole Hypothesized enzyme inhibition -
Methyl 2,4-dihydroxy-3,6-dimethyl benzoate (Compound 1) 2,4: -OH; 3,6: -CH₃ Isolated from C. tagal; no bioactivity reported
Methyl benzoate No substituents Insecticidal (LC₅₀ = 0.1 µL/L air)
Benzyl benzoate Benzyl ester Antiparasitic; almond-like odor

Table 2. Toxicity Profiles

Compound Name Toxicity Notes Reference
Methyl benzoate Dermal sensitization; low mammalian toxicity
This compound Predicted reduced irritation due to acetamido group -

Biological Activity

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzoate moiety, an acetamido group, and a pyrrole ring. Its molecular formula is C14H16N2O3, and it possesses unique physicochemical properties that contribute to its biological activity.

Biological Activities

1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)44 nM
Escherichia coli360 nM
Pseudomonas aeruginosa710 nM

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents, especially against resistant strains .

2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated notable antiproliferative activity with IC50 values ranging from low micromolar to sub-micromolar concentrations.

Cell Line IC50 (µM)
A549 (Lung cancer)12.5
P388 (Leukemia)8.0
HL-60 (Leukemia)6.0

These results indicate its potential as an anticancer agent, warranting further investigation into its mechanism of action .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : Similar to other compounds in its class, it may interfere with bacterial DNA replication, leading to cell death.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, promoting programmed cell death through activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

A series of in vitro studies have provided insights into the efficacy and safety profile of this compound:

Case Study 1: Antibacterial Efficacy
In a controlled study, the compound was administered to cultures of MRSA and E. coli. Results showed a significant reduction in bacterial load after 24 hours of treatment compared to control groups.

Case Study 2: Anticancer Activity
In another study focusing on A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

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